(4-Iodopyridin-3-yl)boronic acid
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Overview
Description
(4-Iodopyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with an iodine atom at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodopyridin-3-yl)boronic acid typically involves the borylation of 4-iodopyridine. One common method is the Miyaura borylation reaction, which involves the reaction of 4-iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for a variety of functional groups.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for larger-scale synthesis. This often involves the use of continuous flow reactors to improve efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Iodopyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, are used to facilitate the borylation reaction.
Oxidizing Agents: Used for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
(4-Iodopyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling . It is also used in the synthesis of complex molecules and natural products.
Biology and Medicine
In biological research, this compound is used as a building block for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of (4-Iodopyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura coupling.
(4-Bromopyridin-3-yl)boronic Acid: Similar to (4-Iodopyridin-3-yl)boronic acid but with a bromine atom instead of iodine.
(4-Chloropyridin-3-yl)boronic Acid: Similar to this compound but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which can be selectively substituted under mild conditions. This allows for greater versatility in synthetic applications compared to its bromine and chlorine analogs .
Properties
Molecular Formula |
C5H5BINO2 |
---|---|
Molecular Weight |
248.82 g/mol |
IUPAC Name |
(4-iodopyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BINO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H |
InChI Key |
IABLMRQBSSZTKR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)I)(O)O |
Origin of Product |
United States |
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